molecular formula C13H16O4 B1341831 2-(2-Formylphenoxy)hexanoic acid CAS No. 138320-27-1

2-(2-Formylphenoxy)hexanoic acid

Cat. No.: B1341831
CAS No.: 138320-27-1
M. Wt: 236.26 g/mol
InChI Key: BNHZJSWSEINXDJ-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)hexanoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by a hexanoic acid chain attached to a phenoxy group, which is further substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formylphenoxy)hexanoic acid typically involves the reaction of 2-hydroxybenzaldehyde with hexanoic acid derivatives. One common method includes the use of acetic anhydride and sodium acetate as catalysts under Perkin reaction conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction parameters such as the molar ratio of reactants, reaction time, and temperature to maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formylphenoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-(2-Carboxyphenoxy)hexanoic acid.

    Reduction: 2-(2-Hydroxyphenoxy)hexanoic acid.

    Substitution: Various substituted phenoxyhexanoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Formylphenoxy)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Formylphenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(2-Formylphenoxy)acetic acid
  • 2-(2-Formylphenoxy)propanoic acid
  • 2-(2-Formylphenoxy)butanoic acid

Comparison: 2-(2-Formylphenoxy)hexanoic acid is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. The hexanoic acid chain provides additional hydrophobic interactions, potentially enhancing its binding to target proteins and its overall stability in biological systems .

Properties

IUPAC Name

2-(2-formylphenoxy)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHZJSWSEINXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591561
Record name 2-(2-Formylphenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138320-27-1
Record name 2-(2-Formylphenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper regarding 2-(2-Formylphenoxy)hexanoic acid?

A1: The research paper focuses on optimizing the cyclization of this compound to synthesize 2-alkylbenzofurans []. This involves investigating the ideal reaction parameters to achieve the desired cyclization efficiently.

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